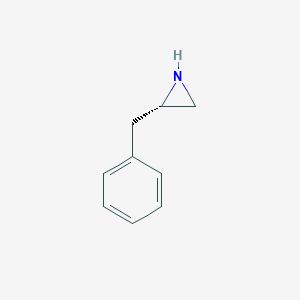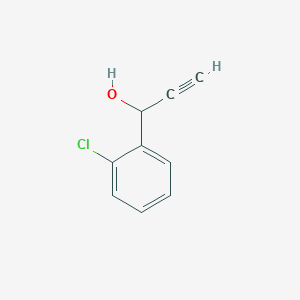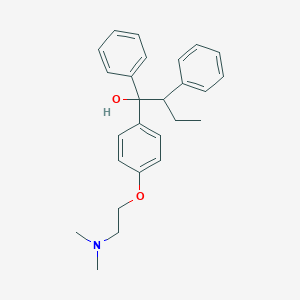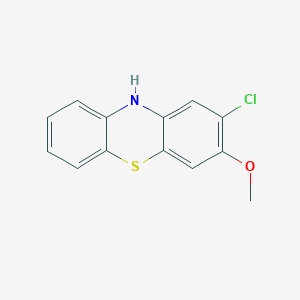
2-Chloro-3-methoxy-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-10H-phenothiazine is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential therapeutic applications. In
Mechanism Of Action
The mechanism of action of 2-Chloro-3-methoxy-10H-phenothiazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
2-Chloro-3-methoxy-10H-phenothiazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-3-methoxy-10H-phenothiazine in lab experiments is its ability to inhibit the production of ROS and free radicals. This makes it a useful tool for investigating oxidative stress and its role in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to induce liver damage and to cause DNA damage in cells.
Future Directions
There are several future directions for the use of 2-Chloro-3-methoxy-10H-phenothiazine in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cancer. Another direction is to explore its use as a fluorescent probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
In conclusion, 2-Chloro-3-methoxy-10H-phenothiazine is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for investigating various biological processes. However, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
Synthesis Methods
The synthesis of 2-Chloro-3-methoxy-10H-phenothiazine involves the reaction of 2-chloroaniline with 3-methoxyphenothiazine in the presence of a catalyst. The reaction proceeds through a series of steps, including diazotization, coupling, and cyclization, to yield the final product. The purity of the product can be improved through recrystallization and chromatography.
Scientific Research Applications
2-Chloro-3-methoxy-10H-phenothiazine has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a fluorescent probe to study the interaction between proteins and small molecules.
properties
CAS RN |
17800-08-7 |
|---|---|
Product Name |
2-Chloro-3-methoxy-10H-phenothiazine |
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-chloro-3-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-11-7-13-10(6-8(11)14)15-9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 |
InChI Key |
FLAAJAQQBBSHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
synonyms |
2-Chloro-3-methoxy-10H-phenothiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




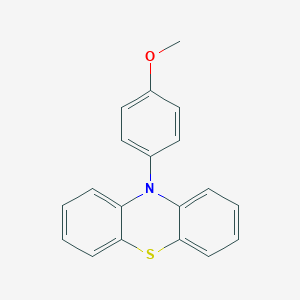
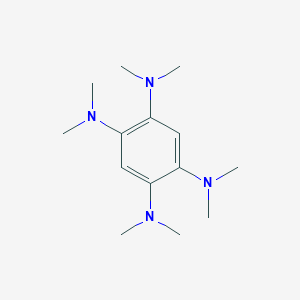

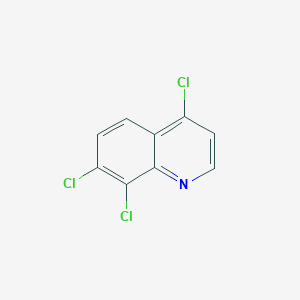

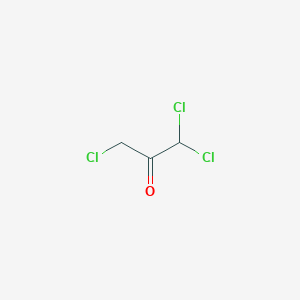
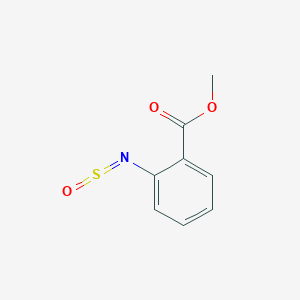
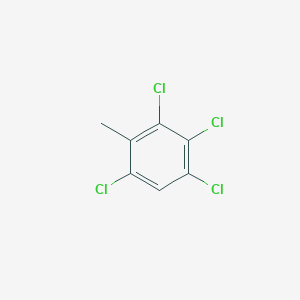
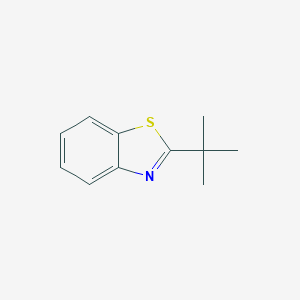
![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
